

Molecular structure and conformation of (E)-Ethyl 3-(pyrrolidin-1-yl)acrylate

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Compound of Interest

Compound Name: (E)-Ethyl 3-(pyrrolidin-1-yl)acrylate

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An In-Depth Technical Guide to the Molecular Structure and Conformation of **(E)-Ethyl 3-(pyrrolidin-1-yl)acrylate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-Ethyl 3-(pyrrolidin-1-yl)acrylate is a prominent member of the β -enamino ester class of compounds, characterized by a "push-pull" electronic system. This guide provides a detailed examination of its molecular structure, conformational landscape, synthesis, and spectroscopic properties. By integrating experimental data with computational insights, we explore the causal relationships between the molecule's electronic architecture and its physical and chemical characteristics. This document serves as a comprehensive resource for professionals leveraging enamines and related scaffolds in organic synthesis and medicinal chemistry.

Introduction: The Significance of a Push-Pull Olefin

(E)-Ethyl 3-(pyrrolidin-1-yl)acrylate is more than a simple organic molecule; it is a versatile synthon whose utility is derived directly from its unique electronic structure. As a β -enamino ester, it belongs to the broader category of push-pull alkenes. These systems are defined by an electron-donating group (the pyrrolidine nitrogen) and an electron-withdrawing group (the ethyl acrylate moiety) conjugated through a carbon-carbon double bond.^{[1][2]} This arrangement induces significant electronic polarization, creating a nucleophilic β -carbon and influencing the molecule's reactivity, conformation, and spectroscopic profile.

The delocalization of the nitrogen lone pair across the π -system imparts enamine-like reactivity, making the molecule a valuable precursor for the synthesis of a wide array of nitrogen-containing heterocycles, which are foundational scaffolds in many pharmaceutical agents.^{[3][4]} Understanding the subtleties of its structure and conformational preferences is therefore paramount for rationally designing synthetic pathways and predicting reaction outcomes.

Synthesis and Spectroscopic Elucidation

The creation and verification of **(E)-Ethyl 3-(pyrrolidin-1-yl)acrylate**'s structure rely on established synthetic protocols and rigorous spectroscopic analysis.

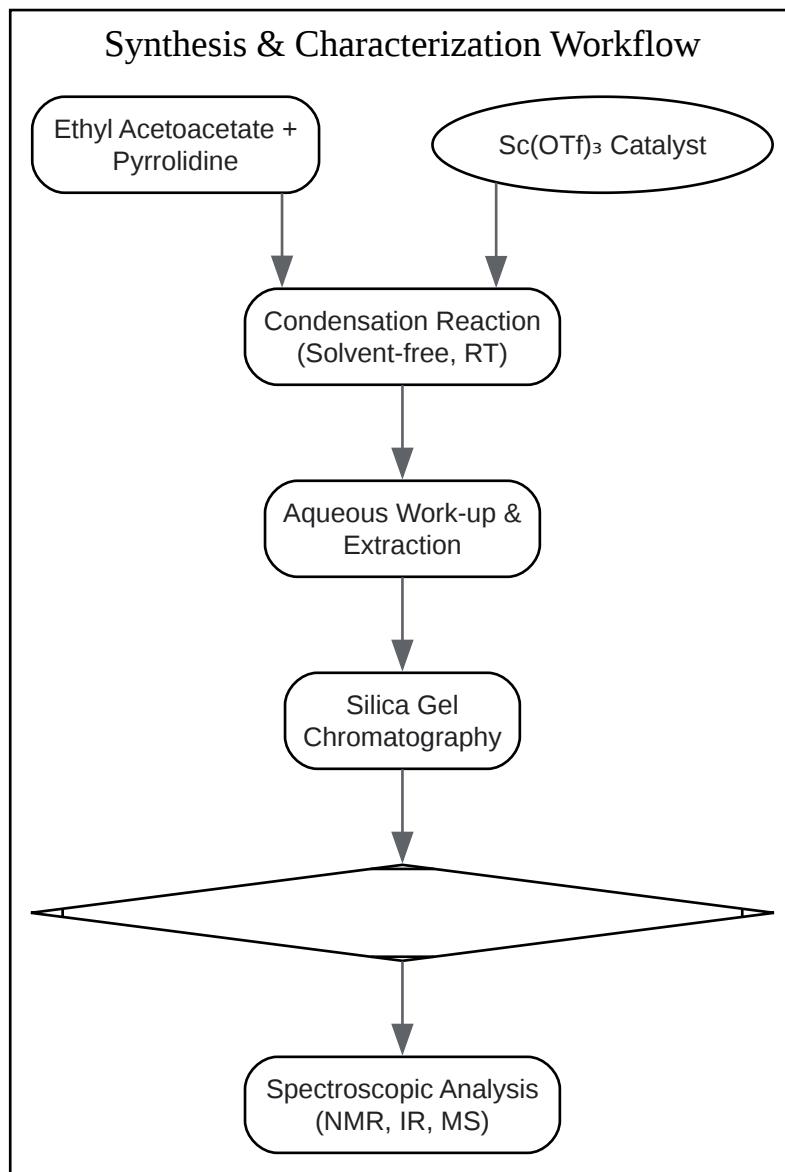
Synthetic Protocol: Condensation of β -Ketoester and Secondary Amine

The most direct and common method for synthesizing β -enamino esters is the condensation of a β -ketoester with a secondary amine.^{[5][6]} This reaction is often highly efficient and can be performed under relatively mild conditions. Various catalysts, such as scandium(III) triflate or bismuth(III) triflate, can be employed to enhance reaction rates, and in many cases, the reaction proceeds well under solvent-free conditions.^{[5][7][8]}

Experimental Protocol: Scandium(III) Triflate Catalyzed Synthesis^[5]

- **Reactant Preparation:** In a clean, dry round-bottom flask, combine ethyl acetoacetate (1.0 eq) and pyrrolidine (1.1 eq).
- **Catalyst Addition:** Add scandium(III) triflate ($\text{Sc}(\text{OTf})_3$, 1-5 mol%) to the mixture. The use of a catalyst facilitates the dehydration step, which is crucial for driving the equilibrium towards the enamine product.
- **Reaction Conditions:** Stir the mixture at room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Solvent-free conditions are often preferred for their environmental benefits and simplified work-up.^[7]
- **Work-up and Purification:** Upon completion, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove the catalyst and any water-soluble byproducts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

- Final Product: The crude product is purified by column chromatography on silica gel to yield **(E)-Ethyl 3-(pyrrolidin-1-yl)acrylate** as a pure substance.



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Caption: Workflow for the synthesis and analysis of the title compound.

Spectroscopic Characterization

Spectroscopic methods are indispensable for confirming the identity, purity, and, critically, the stereochemistry of the final product.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the structure. The E-configuration is unambiguously confirmed by the coupling constant between the two vinylic protons.

¹ H NMR Data (Predicted)	¹³ C NMR Data (Predicted)		
Proton	Chemical Shift (ppm)	Carbon	Chemical Shift (ppm)
Vinylic H (α to C=O)	~5.0 - 5.5	Carbonyl (C=O)	~168 - 172
Vinylic H (β to C=O)	~7.4 - 7.8	Vinylic C (β to C=O)	~140 - 145
Ethyl -CH ₂ -	~4.1 - 4.3	Vinylic C (α to C=O)	~90 - 95
Pyrrolidine -CH ₂ - (α to N)	~3.2 - 3.4	Ethyl -CH ₂ -	~58 - 62
Pyrrolidine -CH ₂ - (β to N)	~1.8 - 2.0	Pyrrolidine -CH ₂ - (α to N)	~45 - 50
Ethyl -CH ₃	~1.2 - 1.4	Pyrrolidine -CH ₂ - (β to N)	~24 - 28
Ethyl -CH ₃	~14 - 16		

Key Diagnostic Feature: The coupling constant (³JHH) between the vinylic protons is expected to be in the range of 12-18 Hz, which is characteristic of a trans (E) configuration.^[9] The significant downfield shift of the β -vinylic carbon and upfield shift of the α -vinylic carbon relative to ethyl acrylate itself is a direct consequence of the push-pull electronic effect.^{[1][9]}

- Infrared (IR) Spectroscopy: IR spectroscopy provides confirmation of the key functional groups. The conjugation in the push-pull system lowers the vibrational frequencies of the C=O and C=C bonds compared to their unconjugated counterparts.

Functional Group	Characteristic Absorption (cm ⁻¹)	Comment
C=O Stretch (Ester)	~1690 - 1710	Frequency is lowered due to conjugation with the enamine system.
C=C Stretch (Alkene)	~1610 - 1640	Strong absorption due to the polarized nature of the double bond.
C-N Stretch	~1250 - 1350	
C-O Stretch (Ester)	~1150 - 1250	

- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.
 - Molecular Formula: C₉H₁₅NO₂[\[10\]](#)
 - Molecular Weight: 169.22 g/mol
 - Expected M/Z: The high-resolution mass spectrum should show a molecular ion peak [M+H]⁺ at approximately m/z 170.1176.

In-Depth Molecular Structure and Conformation

The molecule's conformation is not static but exists as an equilibrium of several low-energy states. The overall shape is dictated by the interplay between electronic delocalization, which favors planarity, and steric hindrance, which can force deviations from it.

Resonance and Electronic Delocalization

The defining feature of **(E)-Ethyl 3-(pyrrolidin-1-yl)acrylate** is the extensive π -electron delocalization. The lone pair on the pyrrolidine nitrogen participates in resonance, pushing electron density through the double bond and into the electron-withdrawing ester group. This "push-pull" mechanism is best represented by its key resonance contributors.

Caption: Resonance delocalization creates partial double bond character.

This delocalization has profound structural consequences:

- The C(β)-N bond acquires partial double bond character, restricting rotation.
- The C(α)-C(β) double bond is elongated and polarized.
- The C(α)-C(carbonyl) single bond gains partial double bond character, favoring planarity.

Conformational Isomerism

While electronic effects favor a planar arrangement of the core N-C=C-C=O dihedral, rotation around the single bonds is still possible, leading to distinct conformational isomers.

- Rotation around the C(α)-C(carbonyl) Bond: Two primary planar conformers exist: s-cis and s-trans. The energy difference between these conformers is typically small, and they often coexist in equilibrium in solution.[\[11\]](#)[\[12\]](#) Computational studies on related push-pull enaminones have shown that solvent polarity can influence the relative stability of these conformers.[\[13\]](#)

Caption: Rotational isomers around the C α -C(carbonyl) bond.

- Pyrrolidine Ring Pucker: The five-membered pyrrolidine ring is non-planar. To minimize torsional strain, it adopts either an "envelope" or "half-chair" conformation. Crystal structures of related molecules show the pyrrolidine ring in a half-chair conformation.[\[14\]](#) This puckering places the α -protons in different chemical environments, which can sometimes be observed in high-resolution NMR spectra.

Solid-State Structure: Insights from X-ray Crystallography

X-ray crystallography provides the most definitive data on molecular structure in the solid state. [\[15\]](#)[\[16\]](#)[\[17\]](#) While a crystal structure for the title compound itself is not publicly available, the structure of a closely related derivative, (E)-Ethyl 2-cyano-3-[5-nitro-2-(pyrrolidin-1-yl)phenyl]acrylate, has been solved.[\[14\]](#)

This analogous structure confirms several key features expected for the title compound:

- E-Configuration: The geometry around the C=C double bond is unequivocally trans.
- Planarity: The core enamine-acrylate system is largely planar, facilitating maximum π -orbital overlap.
- Pyrrolidine Conformation: The five-membered ring adopts a half-chair conformation.[\[14\]](#)

These crystallographic findings provide a strong, experimentally validated model for the preferred solid-state conformation of **(E)-Ethyl 3-(pyrrolidin-1-yl)acrylate**.

Conclusion

The molecular architecture of **(E)-Ethyl 3-(pyrrolidin-1-yl)acrylate** is a textbook example of a push-pull system, where electronic delocalization governs its structure, conformation, and reactivity. Its synthesis is straightforward, and its structure is readily confirmed by a combination of NMR, IR, and MS techniques. The molecule's preference for a planar E-configuration is driven by resonance stabilization, while minor conformational flexibility exists through rotation around single bonds and puckering of the pyrrolidine ring. This in-depth understanding is crucial for scientists who utilize this powerful building block to construct complex molecular targets in the fields of materials science and drug discovery.

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